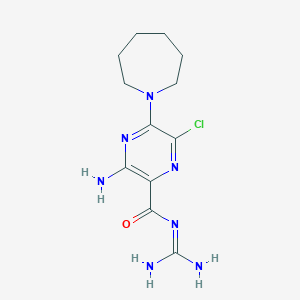

Hexamethylene amiloride

Beschreibung

Historical Development and Derivation from Amiloride (B1667095) Analogs

The story of HMA begins with its parent compound, amiloride. Amiloride was first synthesized in the late 1960s during a screening process by Merck Sharp and Dohme Research Laboratories aimed at identifying chemicals that could reverse the effects of mineralocorticoids. wikipedia.org This effort led to the discovery of amiloride's ability to promote the excretion of sodium without a corresponding loss of potassium, establishing its role as a potassium-sparing diuretic. wikipedia.org

Following the discovery of amiloride, researchers synthesized thousands of its analogs to better understand the function of sodium transporters and to explore other potential therapeutic applications. wikipedia.org This extensive structure-activity relationship exploration was driven by the desire to enhance potency for different biological targets while potentially reducing the primary diuretic effect. nih.govuow.edu.au One key side-activity of amiloride that garnered significant interest was its ability to inhibit the urokinase-type plasminogen activator (uPA), a promising target for anticancer therapies due to its role in tumor metastasis. nih.govuow.edu.au

The development of HMA emerged from this systematic modification of the amiloride structure. Specifically, HMA is a 5-substituted analog, created by modifying the amine group at the C(5) position of the amiloride pyrazine (B50134) ring with a hydrophobic hexamethylene group. nih.gov This structural alteration was found to be a key factor in enhancing the compound's activity against certain targets. Research demonstrated that this modification increased the cytotoxic potency of the derivative, likely by improving its cell permeability. nih.gov Preliminary evaluations revealed that HMA and another analog, ethylisopropyl amiloride (EIPA), were approximately twice as potent as the parent amiloride in inhibiting uPA. nih.govuow.edu.au This line of research established HMA as a distinct entity from amiloride, with a different and more potent profile of biological activity.

Overview of the Research Landscape for 5-(N,N-Hexamethylene)amiloride (HMA)

The research landscape for HMA is broad, reflecting its potent and specific inhibitory actions on fundamental cellular processes. It is primarily recognized as one of the most effective inhibitors of the sodium-hydrogen ion exchanger (Na+/H+ exchanger or NHE). medchemexpress.comadooq.comnih.govejh.it This inhibition leads to a decrease in intracellular pH (pHi), a property that has been exploited in various research contexts. medchemexpress.comadooq.comselleckchem.com Notably, its inhibitory action is more specific to Na+/H+ exchangers compared to other ion transporters like Na+ channels or Na+/Ca2+ exchangers. nih.govejh.it

Cancer Research: A significant portion of HMA research has been in oncology. Studies have shown that HMA can induce a form of programmed cell death. In leukemic cells, it has been observed to induce apoptosis. medchemexpress.comadooq.comselleckchem.com In breast cancer cell lines, HMA was found to trigger a novel form of programmed necrosis that is dependent on reactive oxygen species (ROS) and lysosomes. nih.gov A key finding in this area is HMA's selective cytotoxicity, showing a more potent effect on transformed cancer cells compared to non-transformed cells. nih.gov Furthermore, its ability to kill cancer cells appears to be independent of the cell cycle. nih.gov The compound's capacity to inhibit the Na+/H+ antiport has made it a subject of investigation for tumor-selective therapies, as the acidic microenvironment of solid tumors makes them potentially vulnerable to disruptions in pH regulation. nih.gov Beyond its effects on pH, HMA's inhibition of the uPA enzyme remains a relevant area of cancer research. nih.govuow.edu.au

Virology: HMA has demonstrated activity against several viruses in laboratory settings. It has been identified as an inhibitor of the ion channel formed by the HIV-1 viral protein Vpu. medchemexpress.comselleckchem.comcaymanchem.com Research has also shown that HMA can inhibit the replication of certain coronaviruses, including mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV-229E). medchemexpress.comselleckchem.com Additionally, it has been found to block the cation-selective ion channels created by the p7 protein of the hepatitis C virus (HCV). caymanchem.com

Ion Channel and Neuroscience Research: The influence of HMA extends to the nervous system and the study of ion channels. It has been characterized as a positive allosteric modulator of the human GABA-A ρ1 receptor, a type of receptor for the main inhibitory neurotransmitter in the brain. nih.gov Other investigations into its effects on neurotransmission revealed that HMA inhibits the enzyme monoamine oxidase. nih.gov It also functions as an allosteric antagonist of adenosine (B11128) A2A receptors. caymanchem.com

Other Research Applications: An interesting and useful property of HMA is its intrinsic fluorescence, which is sensitive to pH. nih.govejh.it This allows it to be used as a fluorescent probe to monitor changes in intracellular pH without the need for additional fluorescent dyes. nih.gov This dual function as both an inhibitor and a reporter of pH alterations makes it a unique tool for cell biology studies. nih.govejh.it

Table 1: Investigated Biological Targets of 5-(N,N-Hexamethylene)amiloride (HMA)

| Target System | Specific Target | Observed Effect |

|---|---|---|

| Ion Transport | Sodium-Hydrogen Exchanger (NHE) | Potent Inhibition |

| Enzymes | Urokinase-type Plasminogen Activator (uPA) | Inhibition |

| Monoamine Oxidase (MAO) | Inhibition | |

| Viral Proteins | HIV-1 Vpu Ion Channel | Inhibition |

| Hepatitis C Virus (HCV) p7 Ion Channel | Blockade | |

| Receptors | GABA-A ρ1 Receptor | Positive Allosteric Modulation |

| Adenosine A2A Receptor | Allosteric Antagonism |

Table 2: Research Findings in Different Fields for 5-(N,N-Hexamethylene)amiloride (HMA)

| Research Area | Key Finding | Cell/System Studied |

|---|---|---|

| Cancer Biology | Induces programmed necrosis | Breast cancer cells |

| Induces apoptosis | Leukemic cells | |

| Selective cytotoxicity for transformed cells | Breast cancer cells vs. non-transformed cells | |

| Virology | Inhibits viral replication | Human Coronavirus 229E, Mouse Hepatitis Virus |

| Neuroscience | Modulates neurotransmitter receptor activity | GABA-A ρ1 Receptor |

| Cell Biology | Acts as a fluorescent pH probe | Human retinal ARPE19 cells |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQJJXVETXFINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162188 | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-95-1 | |

| Record name | Hexamethylene amiloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Actions of 5 N,n Hexamethylene Amiloride

Modulation of Ion Transporters and Channels

5-(N,N-Hexamethylene)amiloride (HMA) is a derivative of the diuretic amiloride (B1667095) that exhibits a range of biological activities through its interaction with various ion transporters and channels. Its mechanisms of action are multifaceted, impacting both cellular and viral processes by modulating ion flux across biological membranes.

Sodium-Hydrogen Exchanger (NHE) Inhibition

A primary and well-documented action of HMA is the potent inhibition of the Na+/H+ exchanger (NHE). medchemexpress.comnih.govselleckchem.comnih.govadooq.com The NHE is a crucial membrane protein responsible for regulating intracellular pH (pHi) by extruding a proton from the cell in exchange for a sodium ion.

HMA demonstrates significant potency as an inhibitor of the NHE, with a relative potency approximately 100-fold greater than its parent compound, amiloride. nih.gov While amiloride and its derivatives can interact with various NHE isoforms, HMA is a particularly effective inhibitor. Structure-activity relationship studies have revealed that the 5-NH2 group of the amiloride structure can accommodate a range of substituents, with dialkyl amines generally showing higher potency. nih.gov

| Compound | Target | Relative Potency (vs. Amiloride) |

|---|---|---|

| 5-(N,N-Hexamethylene)amiloride (HMA) | Na+/H+ Exchanger (NHE) | ~100-fold greater |

| Amiloride | Na+/H+ Exchanger (NHE) | Baseline |

By inhibiting the NHE, HMA effectively blocks a major pathway for proton extrusion, leading to a decrease in intracellular pH. medchemexpress.comselleckchem.comadooq.comejh.it This intracellular acidification can have profound consequences for cellular function. The viability of cells, particularly within the acidic microenvironment often found in solid tumors, is highly dependent on the strict regulation of pHi. nih.govnih.gov A reduction in pHi can trigger various cellular events, including the induction of apoptosis, or programmed cell death, which has been observed in leukemic cells following treatment with HMA. medchemexpress.comselleckchem.comadooq.com

Viral Ion Channel Interactions

Beyond its effects on cellular ion exchangers, HMA has been identified as an inhibitor of ion channels formed by viral proteins, known as viroporins. This activity underscores its potential as an antiviral agent.

HMA has been shown to inhibit the ion channel formed by the Vpu protein of the Human Immunodeficiency Virus Type 1 (HIV-1). medchemexpress.comselleckchem.comnih.govnih.govcaymanchem.com The Vpu protein is an 81-amino-acid auxiliary protein that enhances the release of new virus particles from infected cells, a process linked to its ion channel activity. ox.ac.ukfao.org HMA blocks this channel activity, and in doing so, has been found to inhibit the replication of HIV-1 in cultured human macrophages. nih.gov It is noteworthy that amiloride itself does not block the Vpu channel, indicating the importance of the hexamethylene substitution for this specific antiviral activity. nih.gov

HMA also effectively blocks the cation-selective ion channels formed by the p7 protein of the Hepatitis C Virus (HCV). caymanchem.comnih.govharvard.edunih.govresearchgate.net The p7 protein is a viroporin that oligomerizes in the host cell membrane to form ion channels essential for the assembly and release of infectious virions. harvard.eduresearchgate.netsemanticscholar.org By blocking these channels, HMA presents a potential therapeutic avenue for inhibiting HCV replication. harvard.eduresearchgate.netsemanticscholar.org The interaction of HMA with the p7 channel is distinct from that of other inhibitors like rimantadine, suggesting a different binding site and mechanism of action. harvard.edu

| Virus | Viral Protein/Channel | Action of HMA |

|---|---|---|

| Human Immunodeficiency Virus Type 1 (HIV-1) | Vpu Ion Channel | Inhibition |

| Hepatitis C Virus (HCV) | p7 Cation-Selective Ion Channel | Blockade |

Inhibition of Coronavirus Viroporins (MHV, HCoV-229E, SARS-CoV-2 E)

5-(N,N-Hexamethylene)amiloride (HMA) has been identified as an inhibitor of viroporins, which are ion channels formed by viral proteins, from several coronaviruses. nih.govsemanticscholar.org Research has demonstrated its activity against the envelope (E) proteins of Mouse Hepatitis Virus (MHV) and Human Coronavirus 229E (HCoV-229E). nih.govmedchemexpress.comselleckchem.com In laboratory studies, HMA was shown to inhibit the replication of both MHV and HCoV-229E in cell cultures. nih.govselleckchem.com Specifically, it blocked the ion channel conductance of the E proteins from these viruses in planar lipid bilayers. nih.govnih.gov The antiviral effect of HMA appears directly linked to this channel-blocking activity, as it had no antiviral effect on a recombinant MHV where the E protein coding region was deleted. nih.gov

The compound's efficacy against these coronaviruses has been quantified, showing distinct potencies for each.

| Virus | Target | Parameter | Value (μM) | Reference |

|---|---|---|---|---|

| Mouse Hepatitis Virus (MHV) | Replication | EC₅₀ | 3.91 | medchemexpress.comselleckchem.com |

| Human Coronavirus 229E (HCoV-229E) | Replication | EC₅₀ | 1.34 | medchemexpress.comselleckchem.com |

HMA's inhibitory action extends to the E protein of SARS-CoV-2, the virus responsible for COVID-19. nih.govkoreascience.kr The SARS-CoV-2 E protein assembles into a five-helix bundle in lipid membranes, forming a cation-conducting channel that is associated with the inflammatory response in COVID-19. nih.govescholarship.org Molecular docking and dynamics simulations have suggested that HMA can effectively inhibit the SARS-CoV-2 E protein, potentially by altering the protein's native structure and flexibility. semanticscholar.orgkoreascience.krnih.gov

Solid-state NMR studies have provided detailed insights into the binding mechanism. nih.gov These studies revealed that HMA binds to the SARS-CoV-2 E protein transmembrane domain with a stoichiometry of one drug molecule per pentameric channel. nih.govescholarship.org Unexpectedly, the binding site is not located within the central pore of the channel but rather on the lipid-facing surface in the middle of the transmembrane domain. nih.govescholarship.org This suggests HMA may inhibit the channel's activity by interfering with the gating function of an aromatic network, highlighting a higher affinity for the protein-lipid interface than for the channel pore itself. nih.govescholarship.org

Human Cardiac Ion Channel Modulation

5-(N,N-Hexamethylene)amiloride has been shown to modulate the activity of several key human cardiac ion channels. Electrophysiology assays have demonstrated its inhibitory effects on hERG, Nav1.5, and Cav1.2 channels. medchemexpress.com

The human ether-à-go-go-related gene (hERG) channel is crucial for cardiac repolarization. Inhibition of this channel can lead to prolongation of the QT interval, a known risk factor for cardiac arrhythmias. frontiersin.org 5-(N,N-Hexamethylene)amiloride has been found to inhibit hERG channels expressed in Chinese Hamster Ovary (CHO) cells with a half-maximal inhibitory concentration (IC₅₀) of 3.3 μM. medchemexpress.com

In addition to hERG, HMA also interacts with the primary cardiac sodium channel, Nav1.5, and the L-type calcium channel, Cav1.2. Both channels are fundamental to the cardiac action potential. In electrophysiology studies using embryonic human kidney (EHK293) cells, HMA demonstrated inhibitory activity against both Nav1.5 and Cav1.2 channels. medchemexpress.com

The following table summarizes the inhibitory potency of HMA on these human cardiac ion channels.

| Channel | Cell Line | Parameter | Value (μM) | Reference |

|---|---|---|---|---|

| hERG | CHO | IC₅₀ | 3.3 | medchemexpress.com |

| Nav1.5 | EHK293 | IC₅₀ | 30 | medchemexpress.com |

| Cav1.2 | EHK293 | IC₅₀ | 8.3 | medchemexpress.com |

Epithelial Sodium Channel (ENaC) Modulation

The Epithelial Sodium Channel (ENaC) is an amiloride-sensitive ion channel critical for sodium reabsorption in epithelial tissues like the kidney and lungs, playing a key role in maintaining salt and water homeostasis. wikipedia.orgnih.govwikipedia.org While amiloride is a known blocker of ENaC, modifications to its structure, particularly at the 5-position, can significantly alter this activity. wikipedia.orgmdpi.com Studies on derivatives of 5-(N,N-Hexamethylene)amiloride have shown that further substitutions can lead to a loss of unwanted ENaC activity. mdpi.combiorxiv.org This suggests that while HMA belongs to a class of compounds known to target ENaC, its own interaction may be weak or negligible, a property that has been exploited in the development of analogs with higher selectivity for other targets. mdpi.com

Acid-Sensing Ion Channel (ASIC) Interactions

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are considered potential drug targets for conditions such as neuropathic pain. nih.govresearchgate.net Amiloride and its derivatives, including HMA, are known to interact with these channels. nih.govnih.gov In comparative studies using automated patch-clamp protocols, the inhibitory effect of HMA on ASIC1-mediated currents was evaluated. biorxiv.org

The table below details the percent inhibition of ASIC1-mediated current by HMA compared to its parent compound, amiloride, at a fixed concentration.

| Compound | Concentration (μM) | Target | % Inhibition | Reference |

|---|---|---|---|---|

| Amiloride | 30 | ASIC1 | 88% | biorxiv.org |

| 5-(N,N-Hexamethylene)amiloride | 30 | ASIC1 | 79% | biorxiv.org |

These findings indicate that HMA is a slightly less potent inhibitor of ASIC1 than amiloride under the tested conditions. biorxiv.org

Receptor-Mediated Activities

Beyond its effects on ion channels, 5-(N,N-Hexamethylene)amiloride also exhibits receptor-mediated activities. It has been shown to interact with specific G protein-coupled receptors and ligand-gated ion channels.

Specifically, HMA has been identified as an allosteric antagonist of adenosine (B11128) A₂A receptors with a reported inhibitory constant (Kᵢ) of 3.3 µM. caymanchem.com Additionally, it acts as a positive allosteric modulator of the human GABA-A (hGABA-A) ρ1 receptor. nih.govnih.gov This modulation enhances the GABA-mediated current, although this effect was observed to be significant only at higher concentrations in studies on the wild-type receptor. nih.gov The exposed guanidine (B92328) group on the HMA molecule is believed to be critical for this interaction with the GABA-A ρ1 receptor. nih.govnih.gov

| Receptor | Activity | Parameter | Value (μM) | Reference |

|---|---|---|---|---|

| Adenosine A₂A | Allosteric Antagonist | Kᵢ | 3.3 | caymanchem.com |

| GABA-A ρ1 | Positive Allosteric Modulator | Activity demonstrated | nih.govnih.gov |

Allosteric Antagonism of Adenosine A2A Receptors

5-(N,N-Hexamethylene)amiloride (HMA) functions as an allosteric antagonist of the human adenosine A2A receptor (hA2AAR). nih.govacs.orgmdpi.comcaymanchem.com Unlike orthosteric antagonists that bind directly to the same site as the endogenous ligand (adenosine), HMA binds to a distinct, allosteric site on the receptor. nih.govacs.org This specific site is the conserved sodium ion pocket, a location known to modulate the receptor's function. nih.govacs.org The binding of HMA to this site influences the binding of other ligands to the primary, or orthosteric, site. nih.govacs.org

Research has demonstrated that HMA can negatively modulate the binding of orthosteric antagonists. mdpi.com For instance, it increases the dissociation rate of the antagonist [³H]ZM241385 from the A2A receptors. mdpi.com This action confirms its role as a negative allosteric modulator (NAM). Studies have quantified the binding affinity of HMA for the A2A receptor, reporting a Ki value of 3.3 µM. caymanchem.com The interaction of HMA with the sodium ion site has been further confirmed by comparing its effect on the wild-type receptor to its effect on a mutated receptor where a key residue in the sodium pocket (W246A) has been altered. nih.govacs.org The significant shift in potency observed between the wild-type and the mutated receptor provides strong evidence for HMA's binding to this allosteric location. nih.govacs.org

Table 1: Allosteric Antagonism of Adenosine A2A Receptor by HMA

| Compound | Receptor | Parameter | Value |

|---|

Positive Allosteric Modulation of GABA-A ρ1 Receptors

5-(N,N-Hexamethylene)amiloride acts as a positive allosteric modulator (PAM) of the human GABA-A (hGABA-A) ρ1 receptor. nih.govnih.govtandfonline.com Positive allosteric modulators enhance the activity of the primary agonist (in this case, GABA) without activating the receptor on their own. wikipedia.org They bind to a site distinct from the agonist binding site. wikipedia.org

Studies using whole-cell patch-clamp electrophysiology have shown that HMA potentiates the GABA-mediated current in hGABA-A ρ1 receptors. nih.gov This effect is concentration-dependent, with significant potentiation observed at the highest concentration tested (1 mM). nih.govtandfonline.com In contrast, other amiloride derivatives like benzamil (B1198395) and phenamil (B1679778) failed to potentiate the GABA-mediated current on the wild-type receptor, highlighting the specific structural requirements for this modulatory activity. nih.govnih.govtandfonline.com

The mechanism of this positive modulation is linked to the chemical structure of HMA, specifically its exposed guanidine group. nih.govnih.govtandfonline.com Research suggests that this exposed group is critical for the interaction and modulation of the GABA-A ρ1 receptor. nih.govnih.gov Further studies with a mutant receptor, hGABA-A ρ1 (I15'N), showed that it was potentiated by lower concentrations of HMA compared to the wild-type receptor, providing more insight into the specific site of allosteric modulation within a transmembrane domain of the receptor. nih.govtandfonline.com

Table 2: Potentiation of hGABA-A ρ1 Receptor by HMA

| HMA Concentration | Potentiation of GABA-mediated Current (Mean ± SEM) |

|---|---|

| 10 µM GABA (Control) | 100% |

| + 10 µM HMA | ~110% |

| + 100 µM HMA | ~125% |

| + 1 mM HMA | ~175%* |

*Significance indicated at p ≤ 0.05 compared to control. nih.gov

Enzyme and Protease Inhibition

Inhibition of Urokinase Plasminogen Activator (uPA)

5-(N,N-Hexamethylene)amiloride is an inhibitor of the urokinase plasminogen activator (uPA), a trypsin-like serine protease. nih.govresearchgate.netnih.gov The uPA system is a key player in the degradation of the extracellular matrix, a process critical for tumor cell invasion and metastasis. nih.govnih.gov Therefore, inhibitors of uPA hold promise as anti-metastatic agents. nih.gov

Amiloride itself is a modest uPA inhibitor, and HMA, its derivative, retains this inhibitory activity. nih.gov HMA has served as a foundational molecule, or scaffold, for the development of more potent and selective uPA inhibitors. nih.govnih.gov Medicinal chemistry efforts have focused on adding various substituents to the 6-position of the HMA pyrazine (B50134) core. nih.gov This strategy has led to the discovery of 6-substituted HMA analogs that exhibit nanomolar potency against uPA and high selectivity over other related proteases. researchgate.netnih.gov

While amiloride shows comparable potency against both human and mouse uPA, the introduction of the 5-N,N-hexamethylene group in HMA leads to a selective preference for inhibiting the human enzyme over the mouse version. chemrxiv.orgchemrxiv.org This species selectivity is an important consideration in preclinical studies using mouse models. The inhibitory potency of HMA against uPA has been quantified, with studies reporting an IC50 value of 6 µM. nih.gov

Table 3: Inhibitory Activity of HMA against uPA

| Compound | Target Enzyme | Parameter | Value |

|---|

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 5-(N,N-Hexamethylene)amiloride (HMA) |

| Adenosine |

| Amiloride |

| Benzamil |

| Gamma-Aminobutyric Acid (GABA) |

| Phenamil |

| Urokinase Plasminogen Activator (uPA) |

Pharmacological and Biological Activities of 5 N,n Hexamethylene Amiloride

Antineoplastic and Cytotoxic Research

Induction of Programmed Cell Death

5-(N,N-Hexamethylene)amiloride (HMA) has been the subject of significant research regarding its ability to induce cell death in cancer cells through various mechanisms. As a derivative of amiloride (B1667095), HMA is recognized as a potent inhibitor of the Na+/H+ exchanger, which leads to a decrease in intracellular pH (pHi) and can trigger apoptosis in leukemic cells. selleckchem.commedchemexpress.com However, its cytotoxic activities extend beyond this, encompassing novel forms of programmed cell death that are independent of traditional apoptotic pathways.

Research has demonstrated that HMA can induce apoptosis in hematological malignancies. As a potent inhibitor of the Na+/H+ exchanger, HMA's mechanism involves the reduction of intracellular pH, a condition that can initiate apoptotic cascades in cancer cells. medchemexpress.comnih.gov This pro-apoptotic effect has been observed specifically in leukemic cells. selleckchem.commedchemexpress.comnih.gov Studies on acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines have shown that HMA effectively suppresses growth and induces apoptosis. nih.govnih.gov For instance, in MM cell lines such as RPMI-8226 and U266, treatment with HMA led to a significant increase in apoptosis. nih.gov Similarly, HMA has been shown to efficiently suppress the growth of AML cell lines. nih.gov This suggests that HMA's ability to disrupt pH homeostasis is a key factor in its anti-leukemic activity.

Beyond classical apoptosis, HMA has been found to induce a novel form of programmed cell death characterized as caspase- and autophagy-independent programmed necrosis. nih.govnih.gov This alternative death pathway is particularly significant for its potential to eliminate tumor cells that are resistant to conventional apoptosis-inducing chemotherapies. mdpi.com This form of cell death has been observed in breast cancer cells, where HMA's cytotoxic effects were not diminished by the presence of caspase inhibitors like zVADfmk. nih.gov This indicates that HMA engages a cell death mechanism distinct from the well-characterized caspase-dependent apoptotic pathway. nih.govmdpi.com This non-apoptotic mechanism suggests HMA could be effective against particularly aggressive or therapy-refractory tumors. biorxiv.org

The induction of programmed necrosis by HMA is mechanistically linked to the generation of reactive oxygen species (ROS). nih.govnih.gov Research indicates that HMA orchestrates mitochondrial and lysosomal pro-death mechanisms that are dependent on ROS. nih.gov The cytotoxicity of HMA in breast cancer cells was significantly reduced when cells were pretreated with ROS scavengers, highlighting the critical role of oxidative stress in this cell death pathway. nih.govnih.gov This ROS-dependent mechanism is a key component of the programmed necrosis induced by HMA, distinguishing it from other forms of cell death. nih.gov

A defining feature of HMA-induced cytotoxicity is its reliance on lysosomal function. nih.gov HMA is described as a cationic amphiphilic drug (CAD) that can induce lysosomal membrane permeabilization (LMP). mdpi.comescholarship.org This disruption of the lysosome leads to the release of its contents, such as cathepsins, into the cytosol, triggering a cascade that results in cell death. nih.govescholarship.org The cytotoxic effects of HMA were attenuated by lysosomal protease inhibitors, confirming the essential role of lysosomes in this process. nih.govnih.gov This lysosome-dependent cell death has been observed in multiple cancer types, including breast cancer, acute myeloid leukemia, and multiple myeloma. nih.govnih.govnih.gov In AML, lysosomes were identified as the main contributors to the synergistic anti-leukemia effects when HMA was combined with venetoclax. nih.gov

Table 1: Mechanisms of HMA-Induced Programmed Cell Death

| Mechanism | Key Features | Affected Cell Lines |

|---|---|---|

| Apoptosis | Inhibition of Na+/H+ exchanger, leading to decreased intracellular pH. selleckchem.commedchemexpress.com | Leukemic cells, Multiple Myeloma (RPMI-8226, U266, MM.1S), Acute Myeloid Leukemia. medchemexpress.comnih.govnih.gov |

| Programmed Necrosis | Caspase-independent and autophagy-independent. nih.govnih.govmdpi.com | Breast Cancer (MCF7, MDA-MB-231, Met-1). nih.gov |

| ROS-Dependent Cell Death | Cytotoxicity is attenuated by ROS-scavengers. nih.govnih.gov | Breast Cancer cells. nih.govnih.gov |

| Lysosome-Dependent Cell Death | Involves lysosomal membrane permeabilization (LMP) and cathepsin release. nih.govescholarship.org | Breast Cancer, Acute Myeloid Leukemia, Multiple Myeloma. nih.govnih.govnih.gov |

Selective Targeting of Cancer Cell Subtypes

A significant aspect of HMA's pharmacological profile is its selective cytotoxicity toward cancer cells over non-transformed cells. nih.govnih.gov Studies have shown that HMA is potently cytotoxic to breast cancer cells with remarkable selectivity compared to non-transformed or primary cells. nih.gov For example, a 40 µM concentration of HMA induced necrosis in a variety of breast cancer cell lines (MCF-7, MDA-MB-231, T47D, SK-BR-3, Met-1, and NDL) but did not affect cardiomyocytes or epithelial cells from the uterus, lungs, or kidneys. caymanchem.com

This selectivity appears to be independent of the cancer cells' molecular profile, proliferative status, or species of origin, suggesting HMA engages a common cell death mechanism across different breast tumor subtypes. nih.govnih.gov This includes subtypes that are variably resistant to other chemotherapeutics. mdpi.com Furthermore, HMA has been shown to effectively kill bulk breast cancer cells and therapy-resistant cancer stem cell (CSC) subpopulations with similar efficiency, while being poorly cytotoxic toward normal mammary stem cells. mdpi.com The potential for tumor-selective therapy is also linked to the acidic microenvironment characteristic of solid tumors, which may render cancer cells more dependent on the Na+/H+ antiport that HMA inhibits. nih.gov

Table 2: Selective Cytotoxicity of 5-(N,N-Hexamethylene)amiloride (HMA)

| Cell Type | Observed Effect |

|---|---|

| Breast Cancer Cells (MCF-7, MDA-MB-231, T47D, SK-BR-3, Met-1, NDL) | Potent and specific cytotoxicity; induction of programmed necrosis. nih.govcaymanchem.com |

| Breast Cancer Stem Cells | Cytotoxicity similar to bulk cancer cells. mdpi.com |

| Non-Transformed Cells (Cardiomyocytes, Uterine/Pulmonary/Renal Epithelial Cells) | Not significantly affected at concentrations toxic to cancer cells. caymanchem.com |

| Normal Mammary Stem Cells | Poorly cytotoxic. mdpi.com |

| Leukemic Cells | Induces apoptosis. selleckchem.commedchemexpress.comnih.gov |

| Normal Hematopoietic Cells | Viability not affected at concentrations that kill leukemic cells. nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5-(N,N-Hexamethylene)amiloride | HMA |

| Amiloride | |

| Cisplatin | |

| Doxorubicin | |

| Docetaxel | |

| Venetoclax | |

| Sorafenib | |

| z-VAD-fmk |

Cytotoxicity Across Breast Cancer Molecular Profiles (e.g., MCF-7, MDA-MB-231, T47D, SK-BR-3, Met-1, NDL)

5-(N,N-Hexamethylene)amiloride has demonstrated significant cytotoxic activity against a broad spectrum of breast cancer cell lines, irrespective of their molecular subtypes. tamhsc.edu Research indicates that HMA effectively reduces the viability of cancer cells representing different profiles, including luminal, basal, and HER2-amplified types. tamhsc.edunih.gov Its efficacy has been consistently observed in cell lines such as the estrogen receptor-positive MCF-7 and T47D lines, the triple-negative MDA-MB-231 line, and the HER2-overexpressing SK-BR-3 line. nih.govresearchgate.netpreprints.org

Further studies have extended these findings to include mouse mammary carcinoma cells, such as Met-1, and cells from the MMTV-NDL mouse model, confirming the compound's activity across species of origin. tamhsc.edupreprints.org This broad-spectrum cytotoxicity suggests that HMA's mechanism of action may target a fundamental vulnerability common to transformed cells rather than a specific, mutation-driven pathway. biorxiv.org

| Cell Line | Molecular Subtype | Species of Origin | Reference |

|---|---|---|---|

| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | Human | tamhsc.edunih.gov |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Human | tamhsc.edunih.gov |

| T47D | Luminal A (ER+, PR+, HER2-) | Human | nih.govbiorxiv.org |

| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | Human | tamhsc.edunih.gov |

| Met-1 | Mammary Carcinoma | Mouse | preprints.org |

| NDL | Mammary Carcinoma (MMTV-NDL model) | Mouse | preprints.org |

Differential Effects on Transformed versus Non-transformed Cells

A critical aspect of the pharmacological profile of HMA is its selective cytotoxicity toward cancer cells over non-transformed cells. researchgate.netnih.gov Studies have repeatedly shown that concentrations of HMA that are lethal to breast cancer cells have minimal effect on non-tumorigenic cells derived from various tissues. nih.govbiorxiv.org For instance, non-transformed human breast epithelial cell lines, such as MCF10A and HMEC, are largely unaffected by HMA at concentrations that kill their cancerous counterparts. tamhsc.edupreprints.org This differential effect suggests a therapeutic window and points to a mechanism of action that exploits features unique to transformed cells. preprints.orgbiorxiv.org

Efficacy against Therapy-Resistant Cancer Cell Populations

One of the most significant findings in HMA research is its ability to eradicate cancer cell populations that are resistant to conventional chemotherapies. nih.govresearchgate.netnih.gov This includes cancer stem cell (CSC) subpopulations, which are often implicated in tumor recurrence and metastasis. nih.govnih.gov HMA demonstrates similar efficacy against bulk breast cancer cells and their therapy-resistant CSC counterparts. researchgate.netnih.gov

Research has shown that HMA is effective against breast cancer cells that have developed resistance to standard therapeutic agents such as docetaxel (DTX), cisplatin, and doxorubicin (DOX). nih.govpreprints.org In experimental models, pre-treatment of breast cancer cell lines with these chemotherapeutic drugs enriches the CSC population, which remains highly sensitive to subsequent treatment with HMA. nih.govpreprints.org This suggests that HMA employs a killing mechanism distinct from the apoptosis-inducing pathways targeted by many standard chemotherapies, potentially involving a lysosome-dependent cell death pathway. biorxiv.org

Impact on Intracellular pH in the Tumor Microenvironment

5-(N,N-Hexamethylene)amiloride is recognized as a potent inhibitor of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH (pHi). tamhsc.edubiorxiv.org In the context of the tumor microenvironment, which is often characterized by extracellular acidity, cancer cells rely on mechanisms like the NHE to maintain a neutral or slightly alkaline intracellular pH conducive to proliferation and survival. By inhibiting this exchanger, HMA can disrupt the cancer cells' ability to regulate their internal pH, which can contribute to its cytotoxic effects, particularly in the acidic milieu of a tumor. biorxiv.org

Modulation of Key Cancer Signaling Pathways (e.g., PI3K-Akt, Ras/ERK)

The primary cytotoxic mechanism of HMA in breast cancer cells described in the reviewed literature is not the direct modulation of the PI3K-Akt or Ras/ERK pathways. Instead, its activity is more closely linked to the induction of lysosomal membrane permeabilization, leading to a form of programmed necrosis. tamhsc.edubiorxiv.org

However, it is noteworthy that the parent compound, amiloride, has been shown to inhibit the PI3K/Akt signaling pathway. nih.gov Studies on pancreatic cancer cells demonstrated that amiloride could inactivate PI3K/Akt and its downstream effectors, thereby sensitizing the cells to other targeted therapies. nih.gov While this provides a potential link for the broader class of amiloride derivatives, the specific anticancer activity of HMA in breast cancer is predominantly attributed to its effects on Na+/H+ exchange and lysosomal integrity rather than direct interference with the PI3K-Akt or Ras/ERK cascades. tamhsc.edubiorxiv.org

Antiviral Research Applications

Inhibition of Viral Replication

5-(N,N-Hexamethylene)amiloride has been investigated for its antiviral properties, demonstrating inhibitory effects against a range of viruses by targeting viral ion channels. nih.govnih.gov A significant body of research has focused on its activity against coronaviruses. HMA has been shown to block the ion channels formed by the envelope (E) protein of several coronaviruses, including human coronavirus 229E (HCoV-229E) and mouse hepatitis virus (MHV). nih.govnih.gov This inhibition of E protein ion channel activity is directly linked to the inhibition of viral replication in cell cultures. nih.govnih.gov

The antiviral mechanism of HMA is specific to the presence of the viral ion channel. In experiments using a recombinant MHV where the E protein was deleted, HMA had no antiviral effect, confirming the E protein ion channel as its target. nih.govnih.gov Beyond coronaviruses, HMA is also known to be an inhibitor of the viral protein U (Vpu) ion channel of the Human Immunodeficiency Virus (HIV-1). nih.gov These findings highlight the potential of HMA as a chemical probe for studying viral biology and as a lead compound for the development of broad-spectrum antiviral therapeutics targeting viral ion channels. biorxiv.org

Mechanisms of Antiviral Activity via Ion Channel Blockade

The primary mechanism underlying the antiviral activity of 5-(N,N-Hexamethylene)amiloride is the blockade of ion channels formed by viral proteins, known as viroporins nih.govnih.govnih.gov. These channels play crucial roles in various stages of the viral life cycle, including assembly, budding, and release nih.govnih.gov.

In HIV-1, HMA targets the Vpu protein, an ion channel that facilitates the release of new virions from infected cells. By blocking this channel, HMA disrupts the budding process nih.gov.

In the case of coronaviruses such as MHV and HCoV-229E, HMA inhibits the ion channel activity of the envelope (E) protein nih.govnih.gov. The E protein is a small membrane protein that forms cation-selective ion channels and is involved in viral assembly and morphogenesis nih.govnih.gov. The inhibition of these E protein channels by HMA has been directly linked to the suppression of viral replication nih.govnih.gov. The hexamethylene group attached to the 5-amino position of the amiloride structure appears to be crucial for this inhibitory activity, as amiloride itself is ineffective nih.gov.

Antifungal Research Potential

Activity against Pathogenic Fungi (e.g., Cryptococcus spp.)

Recent research has explored the potential of 5-(N,N-Hexamethylene)amiloride as a scaffold for the development of new antifungal agents frontiersin.orgescholarship.org. While the parent compound amiloride shows little antifungal activity, HMA has demonstrated modest minimum inhibitory concentrations (MICs) against isolates of Cryptococcus species, which are responsible for life-threatening infections, particularly in immunocompromised individuals frontiersin.orgescholarship.orgresearchgate.net.

Studies have shown that HMA exhibits a dose-dependent inhibition of the growth of several fungal isolates frontiersin.org. Furthermore, HMA has been found to act synergistically with several existing azole antifungal drugs, such as posaconazole, voriconazole, and ketoconazole frontiersin.org. This synergistic effect could potentially enhance the efficacy of current antifungal therapies frontiersin.org. Structure-activity relationship analyses have indicated that the hydrophobic substitution at the 5-amino group of the amiloride molecule is a key contributor to its antifungal properties frontiersin.orgresearchgate.net.

Interactive Data Tables

Table 1: Antiviral Activity of 5-(N,N-Hexamethylene)amiloride (HMA)

| Virus | Target Protein | Effect | EC₅₀ |

|---|---|---|---|

| HIV-1 | Vpu Ion Channel | Inhibits replication and budding nih.gov | Not specified |

| Mouse Hepatitis Virus (MHV) | E Protein Ion Channel | Inhibits replication nih.govnih.gov | 3.91 μM selleckchem.com |

| Human Coronavirus 229E (HCoV-229E) | E Protein Ion Channel | Inhibits replication nih.govnih.gov | 1.34 μM selleckchem.com |

Table 2: Antifungal Research Findings for 5-(N,N-Hexamethylene)amiloride (HMA)

| Fungal Pathogen | Activity | Key Findings |

|---|---|---|

| Cryptococcus spp. | Antifungal activity frontiersin.orgescholarship.org | Shows modest Minimum Inhibitory Concentrations (MICs) frontiersin.orgescholarship.org. |

Synergistic Effects with Azole Antifungal Drugs (e.g., Posaconazole, Voriconazole, Ketoconazole, Itraconazole, Ravuconazole)

5-(N,N-Hexamethylene)amiloride (HMA) has demonstrated significant synergistic activity when combined with several azole antifungal drugs. This synergy leads to a potentiation of the antifungal effect, reducing the minimum inhibitory concentrations (MICs) of the azole agents required to inhibit fungal growth.

Research utilizing a checkerboard dilution strategy has quantified this synergy through the fractional inhibitory concentration (FIC) index. An FIC index of less than 0.5 is indicative of a synergistic interaction. Studies have shown that HMA exhibits synergy with posaconazole, voriconazole, and ketoconazole, with FIC values falling below this threshold. nih.govfrontiersin.org Moderate synergy has been observed with itraconazole and ravuconazole across various fungal isolates. nih.govfrontiersin.org

The combination of HMA with ravuconazole has been particularly noteworthy, resulting in a substantial reduction in the MIC of ravuconazole. In the presence of HMA, the MIC of ravuconazole was found to be in the range of 0.004-0.008 µg/ml, which represents an approximately 16-fold decrease compared to the MIC of ravuconazole when used alone. nih.govfrontiersin.org When used in combination with azole drugs, the MICs of HMA were observed to be between 3.2 µM (1 µg/ml) and 26 µM (16 µg/ml). nih.govfrontiersin.org

The mechanism behind this synergy is thought to be related to the hydrophobic substituent at the 5-amino group of the HMA molecule. nih.gov This structural feature is likely responsible for both the intrinsic antifungal activity of HMA and its ability to enhance the efficacy of azole antifungals. nih.gov

Table 1: Synergistic Activity of 5-(N,N-Hexamethylene)amiloride with Azole Antifungal Drugs

| Azole Antifungal | Interaction with HMA | Fractional Inhibitory Concentration (FIC) Index |

|---|---|---|

| Posaconazole | Synergy | < 0.5 |

| Voriconazole | Synergy | < 0.5 |

| Ketoconazole | Synergy | < 0.5 |

| Itraconazole | Moderate Synergy | Not specified |

| Ravuconazole | Moderate Synergy | Not specified |

Broad-Spectrum Antifungal Activity against Basidiomycete and Ascomycete Pathogens

Derivatives and analogs of 5-(N,N-Hexamethylene)amiloride have been shown to possess a broad spectrum of antifungal activity, demonstrating efficacy against a range of pathogenic fungi, including both basidiomycetes and ascomycetes. escholarship.orgescholarship.orgnih.govnih.gov This activity extends to clinical isolates that have developed resistance to multiple existing antifungal drugs. escholarship.orgescholarship.orgnih.govnih.gov

Research into 6-substituted HMA analogs has identified compounds with significantly enhanced activity against Cryptococcus neoformans, a basidiomycetous yeast. escholarship.orgescholarship.orgnih.govnih.gov Certain 6-(2-benzofuran)amiloride and HMA analogs have exhibited up to a 16-fold increase in potency against this pathogen. escholarship.orgescholarship.orgnih.govnih.gov

The broad-spectrum nature of these compounds is further highlighted by their activity against various ascomycete pathogens. Susceptibility assays have confirmed the efficacy of these analogs against a panel of clinically relevant fungi. nih.gov For instance, specific analogs were found to be active against all fungal isolates tested, with MICs ranging from less than 2 µg/mL to 16 µg/mL. nih.gov This suggests that the HMA scaffold is a promising starting point for the development of novel antifungal agents with a wide range of action. escholarship.orgescholarship.orgnih.govnih.gov

Antibacterial Investigations

In vitro studies have demonstrated that 5-(N,N-Hexamethylene)amiloride possesses greater antipseudomonal potency compared to its parent compound, amiloride. The antimicrobial activity of HMA has been evaluated against multiple strains of Pseudomonas aeruginosa and Pseudomonas cepacia (now known as Burkholderia cepacia). karger.comkarger.com

In a study involving 20 P. aeruginosa strains and 10 P. cepacia strains, HMA exhibited a minimum inhibitory concentration (MIC) range of 100 to 400 mg/l for P. aeruginosa, with an MIC50 (the concentration required to inhibit 50% of the isolates) of 200 mg/l. karger.comkarger.com For P. cepacia, the MIC range was 200 to 800 mg/l, with an MIC50 of 200 mg/l. karger.comkarger.com These findings indicate that HMA has a more profound inhibitory effect on these bacteria than amiloride, a phenomenon attributed to its more lipophilic nature. karger.comkarger.com

Table 2: In Vitro Antipseudomonal Activity of 5-(N,N-Hexamethylene)amiloride

| Bacterial Species | Number of Strains Tested | MIC Range (mg/l) | MIC50 (mg/l) |

|---|---|---|---|

| Pseudomonas aeruginosa | 20 | 100 - 400 | 200 |

| Pseudomonas cepacia | 10 | 200 - 800 | 200 |

Beyond its intrinsic antibacterial activity, 5-(N,N-Hexamethylene)amiloride has been shown to potentiate the effects of conventional antibiotics, such as tobramycin, against Pseudomonas cepacia. In vitro investigations have revealed that HMA can suppress the growth of P. cepacia even after a limited exposure to subinhibitory concentrations. nih.gov

This suppressive effect is quantified by the post-antibiotic effect (PAE), which is the period of suppressed bacterial growth after the removal of an antimicrobial agent. For HMA, at concentrations of 100 µg/mL and 50 µg/mL, the PAE against five different strains of P. cepacia was 122 ± 38 minutes and 65 ± 25 minutes, respectively. nih.gov

Furthermore, when combined with tobramycin, HMA enhances its efficacy. The PAE for tobramycin alone was 168 ± 30 minutes, while the combination of amiloride (a related compound) and tobramycin resulted in a significantly longer PAE of 258 ± 30 minutes. nih.gov This suggests that HMA has the potential to be used in combination therapies to improve the effectiveness of existing antibiotics against challenging bacterial pathogens. nih.gov

Cardiovascular System Research

Research into the effects of amiloride and its analogs on the cardiovascular system has provided evidence for their protective role in models of ischemia-reperfusion (I/R) injury. I/R injury is the tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.

Studies using isolated, perfused rat hearts have shown that amiloride, a potent inhibitor of the Na+/H+ exchanger, can significantly improve the recovery of left ventricular developed pressure following a period of ischemia and reperfusion. nih.gov Pretreatment with amiloride also led to a decrease in the release of creatine phosphokinase, an indicator of cellular damage, and completely abolished the occurrence of ventricular arrhythmias during reperfusion. nih.gov The protective mechanism is believed to involve the inhibition of intracellular Na+ accumulation in the early stages of reperfusion, which in turn inhibits Ca2+ overload in the later stages. nih.gov

While much of the detailed mechanistic work has been conducted with amiloride, the protective effects are attributed to the inhibition of the Na+/H+ exchanger. Given that 5-(N,N-Hexamethylene)amiloride is a potent inhibitor of this exchanger, it is expected to confer similar cardioprotective effects.

Structure Activity Relationship Sar Studies of 5 N,n Hexamethylene Amiloride and Analogs

Influence of the 5-Amino Group Substitution

Modifications of the 5-amino group on the pyrazine (B50134) ring of amiloride (B1667095) have a profound impact on the resulting compound's biological activity, particularly its antifungal and Na+/H+ exchanger (NHE) inhibitory properties.

Role of Hydrophobic Substituents in Antifungal and NHE Inhibitory Activity

Research has consistently demonstrated that the introduction of hydrophobic substituents at the 5-amino group of amiloride enhances both its antifungal and NHE inhibitory activities. nih.govnih.gov While amiloride itself exhibits poor antifungal activity, the substitution with a hexamethylene ring to form HMA results in a significant increase in its ability to inhibit the growth of pathogenic fungi, such as Cryptococcus species. nih.govfrontiersin.org This enhancement is attributed to the increased hydrophobicity of the molecule, which is a key factor for its antifungal action. frontiersin.org

Studies have shown that analogs with bulky, non-polar substitutions at the 5-amino position generally exhibit greater potency. For instance, in addition to HMA, other derivatives with hydrophobic moieties like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N-methyl-N-isobutyl)amiloride (MIA) also display improved antifungal effects compared to amiloride. frontiersin.org Conversely, the introduction of polar groups at this position, such as in 5-benzyl glycinyl-amiloride and glycinyl-amiloride, leads to a loss of antifungal activity. frontiersin.org

A similar trend is observed for the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform. The substitution of the 5-amino group with alkyl or alkenyl groups can increase the inhibitory potency by up to 140 times compared to amiloride. nih.gov HMA is a potent inhibitor of NHE1, and this activity is largely conferred by the hydrophobic hexamethylene substituent. frontiersin.orgnih.gov This substitution pattern also tends to decrease the compound's activity at the epithelial sodium channel (ENaC), which is the primary target for the diuretic effect of amiloride, thereby increasing its selectivity for NHE. frontiersin.org

| Compound | Substitution at 5-Amino Group | MIC (µg/mL) |

|---|---|---|

| Amiloride | -NH2 | >64 |

| 5-(N,N-Hexamethylene)amiloride (HMA) | -N(CH2)6 | 16 - 32 |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | -N(CH2CH3)(CH(CH3)2) | Data not available in provided search results |

| 5-(N-methyl-N-isobutyl)amiloride (MIA) | -N(CH3)(CH2CH(CH3)2) | Data not available in provided search results |

| 5-benzyl glycinyl-amiloride | Polar | Inactive |

| glycinyl-amiloride | Polar | Inactive |

Significance of the Guanidine (B92328) Group for Receptor Modulation

The guanidine group of amiloride and its derivatives, including HMA, is a critical determinant of their interaction with various biological targets. This moiety, which is positively charged at physiological pH, plays an essential role in the modulation of several receptors and ion transporters. nih.gov

For the inhibition of the Na+/H+ exchanger, the unsubstituted guanidino group is considered essential for activity. nih.gov Any substitution on this group typically results in a significant loss of inhibitory potency. nih.gov This suggests a specific interaction between the positively charged guanidinium (B1211019) head and a negatively charged region within the ion translocation pore of the NHE protein. nih.gov

Furthermore, the accessibility of the guanidine group is crucial for the positive allosteric modulation of the GABA-A ρ1 receptor. nih.gov Studies have shown that HMA, which possesses an exposed and unsubstituted guanidine group, can potentiate GABA-mediated currents at this receptor. nih.gov In contrast, amiloride derivatives where a hydrogen on the guanidine group is substituted, such as in benzamil (B1198395) and phenamil (B1679778), fail to elicit this potentiation. nih.govnih.gov This indicates that an unhindered guanidinium moiety is necessary for the interaction with the GABA-A ρ1 receptor, likely through electrostatic interactions. nih.gov

Effects of 6-Substituted (Hetero)aryl Groups on Activity

The introduction of substituted (hetero)aryl groups at the 6-position of the pyrazine ring in HMA and other amiloride analogs can significantly enhance their biological activity, particularly their antifungal potency. nih.govnih.gov SAR studies have revealed that appending certain bicyclic heterocycles at this position can lead to a substantial increase in antifungal efficacy. nih.gov

Specifically, a series of 6-(2-benzofuran) HMA analogs have been identified that exhibit up to a 16-fold increase in activity against Cryptococcus neoformans compared to the parent compound. nih.govnih.gov These compounds have also demonstrated broad-spectrum activity against other pathogenic fungi, including multidrug-resistant strains of Candida species. nih.gov The increased activity is thought to arise from favorable interactions of the 6-substituent with the fungal target.

In addition to antifungal activity, modifications at the 6-position also influence the inhibition of other targets, such as the urokinase-type plasminogen activator (uPA) and NHE1. nih.gov The nature of the 6-substituent can modulate the potency and selectivity of the analog for these targets. For example, the replacement of the 6-chloro group with iodine has been shown to increase NHE1 inhibitory activity. nih.gov

| Compound | Substitution at 6-Position | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| HMA | -Cl | 16 - 32 | 16 - 32 |

| 6-(2-benzofuran) HMA analog 9 | 2-benzofuran | 16 | 16 |

| 5-Br benzofuran (B130515) HMA 21 | 5-Bromo-2-benzofuran | <2 - 16 | Data not available in provided search results |

| 5,7-difluoro benzofuran HMA analog 26 | 5,7-Difluoro-2-benzofuran | <2 - 16 | Data not available in provided search results |

Comparative Analysis with Other Amiloride Derivatives (e.g., EIPA, MIA, Benzamil, Phenamil)

A comparative analysis of HMA with other well-known amiloride derivatives provides valuable insights into the fine-tuning of the amiloride scaffold for specific biological activities.

In terms of antifungal activity against Cryptococcus species, HMA, EIPA, and MIA all show greater potency than the parent compound, amiloride, with HMA being identified as a particularly active compound in this series. frontiersin.org This underscores the importance of hydrophobic substitutions at the 5-amino position for this activity.

Regarding NHE inhibition, HMA, EIPA, and MIA are all potent inhibitors, with their enhanced activity compared to amiloride being a result of the double substitution on the 5-amino group. frontiersin.org These compounds exhibit greater specificity for NHEs over ENaCs. frontiersin.org

The comparison with benzamil and phenamil is particularly informative for understanding the role of the guanidine group. As mentioned earlier, benzamil and phenamil have substitutions on the guanidino moiety, which renders them unable to act as positive allosteric modulators of the GABA-A ρ1 receptor, a function that HMA retains due to its exposed guanidine group. nih.govnih.gov While benzamil and phenamil are potent inhibitors of ENaC, their activity at the GABA-A ρ1 receptor is abolished. nih.gov

| Compound | NHE1 Inhibition (IC50) | Antifungal Activity (MIC vs. C. neoformans) | GABA-A ρ1 Receptor Modulation |

|---|---|---|---|

| Amiloride | 5.3 - 50 µM | >64 µg/mL | Positive allosteric modulator |

| 5-(N,N-Hexamethylene)amiloride (HMA) | Potent inhibitor (Ki 0.013–2.4 μM for various NHEs) | 16 - 32 µg/mL | Positive allosteric modulator |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Potent inhibitor | More active than amiloride | Data not available in provided search results |

| 5-(N-methyl-N-isobutyl)amiloride (MIA) | Potent inhibitor | More active than amiloride | Data not available in provided search results |

| Benzamil | Data not available in provided search results | Data not available in provided search results | No potentiation |

| Phenamil | Data not available in provided search results | Data not available in provided search results | No potentiation |

Research Methodologies and Experimental Models in 5 N,n Hexamethylene Amiloride Studies

In Vitro Experimental Approaches

In vitro studies have been fundamental in characterizing the biological activities of 5-(N,N-Hexamethylene)amiloride. These approaches allow for controlled investigations into the compound's effects at the cellular and molecular levels.

Cell Culture Models

A diverse array of cell lines has been utilized to explore the effects of HMA across different biological contexts, from cancer to virology.

5-(N,N-Hexamethylene)amiloride has been extensively studied for its effects on cancer cells, particularly leukemic and breast cancer cell lines. Research has shown that HMA, a potent inhibitor of the Na+/H+ exchanger, can decrease intracellular pH (pHi) and induce apoptosis in leukemic cells medchemexpress.comglpbio.comadooq.com. Studies have utilized both leukemic cell lines and primary patient leukemic samples to demonstrate this effect ashpublications.org. In vitro incubation of patient leukemic cells with HMA has been shown to rapidly increase apoptosis, leading to the death of over 90% of the leukemic cells ashpublications.org. The compound's cytotoxic effects have also been observed in cytarabine-resistant acute myeloid leukemia (AML) cell lines researchgate.net.

In the context of breast cancer, HMA has demonstrated cytotoxicity toward a variety of cell lines, including MDA-MB-231, MCF-7, T47D, SK-BR-3, Met-1, and NDL, irrespective of their molecular profile or species of origin nih.govcaymanchem.comnih.govbertin-bioreagent.com. Notably, HMA shows remarkable selectivity for transformed breast cancer cells over non-transformed cells nih.govtamhsc.edu. The compound is effective against therapy-resistant breast cancer subpopulations and its cytotoxic action is independent of caspase activity nih.gov. The cytotoxicity of HMA has been assessed in several cell lines, with IC50 values determined as a measure of its potency medchemexpress.comadooq.com. For instance, the IC50 for cytotoxicity against MDA-MB-231 cells was reported as 27.3 μM medchemexpress.comadooq.com.

Other cancer cell lines have also been used in HMA research. For example, cytotoxicity has been evaluated in HT-1080 fibrosarcoma cells, with a reported IC50 of 6.6 μM medchemexpress.com. Additionally, the human embryonic kidney cell line HEK293 and the liver cancer cell line HepG2 have been employed in studies with HMA medchemexpress.comnih.gov.

| Cell Line | Cell Type | Reported Finding | IC50 Value |

|---|---|---|---|

| Leukemic Cells | Leukemia | Induces apoptosis by decreasing intracellular pH. medchemexpress.comglpbio.comadooq.comashpublications.org | Not specified |

| MDA-MB-231 | Breast Cancer | Cytotoxicity assessed by reduction in cell viability. medchemexpress.comnih.govcaymanchem.combertin-bioreagent.com | 27.3 μM medchemexpress.comadooq.com |

| MCF-7 | Breast Cancer | Induces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.com | Not specified |

| T47D | Breast Cancer | Induces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.com | Not specified |

| SK-BR-3 | Breast Cancer | Induces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.com | Not specified |

| Met-1 | Mouse Mammary Carcinoma | Induces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.com | Not specified |

| NDL | Mouse Mammary Tumor | Induces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.com | Not specified |

| HEK293 | Human Embryonic Kidney | Cytotoxicity assessed by reduction in cell viability. medchemexpress.com | 5.1 μM medchemexpress.com |

| HT-1080 | Fibrosarcoma | Cytotoxicity assessed by reduction in cell viability. medchemexpress.com | 6.6 μM medchemexpress.com |

| HepG2 | Liver Carcinoma | Used in cytotoxicity studies. nih.gov | Not specified |

The antiviral properties of 5-(N,N-Hexamethylene)amiloride have been investigated using specific cell culture models. The L929 mouse fibroblast cell line has been instrumental in demonstrating the inhibitory effect of HMA on the replication of coronaviruses, including mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV-229E) medchemexpress.comglpbio.comselleckchem.com. The effective concentrations (EC50) for this inhibition were determined to be 3.91 μM for MHV and 1.34 μM for HCoV-229E medchemexpress.comglpbio.comselleckchem.com. Research indicates that HMA blocks the E protein ion channels of these viruses, which is linked to its antiviral activity nih.govnih.gov.

HeLa cells, a human cervical cancer cell line, have been employed in studies related to the human immunodeficiency virus type 1 (HIV-1). HMA has been shown to inhibit the budding of virus-like particles in HeLa cells that express the HIV-1 proteins Gag and Vpu caymanchem.combertin-bioreagent.comnih.gov. This effect is associated with the blockade of the ion channel formed by the Vpu protein caymanchem.comnih.gov.

| Cell Line | Virus | Reported Finding | EC50 Value |

|---|---|---|---|

| L929 | Mouse Hepatitis Virus (MHV) | Inhibits viral replication. medchemexpress.comglpbio.comselleckchem.com | 3.91 μM medchemexpress.comglpbio.comselleckchem.com |

| L929 | Human Coronavirus 229E (HCoV-229E) | Inhibits viral replication. medchemexpress.comglpbio.comselleckchem.com | 1.34 μM medchemexpress.comglpbio.comselleckchem.com |

| HeLa | Human Immunodeficiency Virus type 1 (HIV-1) | Inhibits budding of virus-like particles. caymanchem.combertin-bioreagent.comnih.gov | Not specified |

Research has also extended to the study of HMA's effects on non-cancerous human cells. In human leucocytes, 5-(N,N-Hexamethylene)amiloride has been identified as an effective inhibitor of Na+/H+ exchange portlandpress.com. Studies have shown that HMA can reverse the stimulation of Na+ influx that occurs after acid loading in these cells portlandpress.com. This demonstrates the compound's specific activity on this ion exchanger in primary human cells.

To assess the potential for oral absorption, the permeability of 5-(N,N-Hexamethylene)amiloride has been evaluated using Caco-2 cell permeability assays medchemexpress.com. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics similar to the intestinal epithelium, making them a standard model for predicting drug absorption.

Biochemical and Cellular Assays

A variety of biochemical and cellular assays have been employed to quantify the effects of 5-(N,N-Hexamethylene)amiloride.

Cell Viability and Cytotoxicity Assays:

CellTiter 96 Aqueous One Solution Cell Proliferation Assay: This colorimetric assay has been used to measure the reduction in cell viability in cell lines such as HEK293, HT-1080, and MDA-MB-231 after treatment with HMA medchemexpress.com.

Trypan Blue Exclusion Assay: This method has been utilized to determine cell viability in breast cancer cell lines, including MDA-MB-231, MCF7, SKBR3, and T47D, following treatment with HMA nih.gov.

Apoptosis Assays:

Annexin-V Staining: This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. It has been used to measure the induction of apoptosis in leukemic cells treated with HMA ashpublications.org.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, and has been used in conjunction with Annexin-V to confirm apoptosis in leukemic cells ashpublications.org.

Intracellular pH Measurement:

The pH-sensitive fluorescent dye 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been used to measure intracellular pH and the activity of the Na+/H+ exchanger in leukemic cell lines researchgate.net.

Flow cytometry and fluorescent ratio imaging microscopy have also been employed to measure the decrease in intracellular pH in leukemic cells following treatment with HMA ashpublications.org.

Ion Channel Activity Assays:

Electrophysiology assays have been used to determine the inhibitory effects of HMA on various ion channels medchemexpress.com.

The ability of HMA to block the ion channels formed by viral proteins, such as the HIV-1 Vpu protein and coronavirus E protein, has been a key area of investigation caymanchem.comselleckchem.comnih.gov.

Other Assays:

Plaque Assays: These have been used to determine the antiviral activity of HMA against coronaviruses by measuring the reduction in viral plaques in cell culture nih.govnih.gov.

Microsomal Stability and Plasma Protein Binding Assays: These have been conducted to evaluate the metabolic stability and pharmacokinetic properties of HMA medchemexpress.com.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against specific microorganisms. The minimum inhibitory concentration (MIC) is a key metric obtained from this testing, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. medscape.comfrontiersin.org This is typically determined using broth microdilution methods, where a standardized inoculum of the microbe is added to wells of a microtiter plate containing serial dilutions of the test compound. frontiersin.org

HMA has been evaluated for both antibacterial and antifungal activity. In a study against 30 Pseudomonas strains (20 P. aeruginosa and 10 P. cepacia), HMA was found to be a more potent antipseudomonal agent than amiloride (B1667095). karger.com More recently, HMA was identified as a promising scaffold for antifungal drug development, showing activity against Cryptococcus spp. and various Candida isolates, including multi-drug resistant strains.

| Microorganism | Type | MIC₅₀ / MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | Bacterium | 200 / 100-400 | karger.com |

| Pseudomonas cepacia | Bacterium | 200 / 200-800 | karger.com |

| Cryptococcus neoformans | Fungus | ≤ 16 | |

| Candida auris | Fungus | < 2 - 16 | |

| Candida haemulonii | Fungus | < 2 - 16 |

Note: MIC₅₀ is the concentration that inhibits 50% of the tested isolates.

In the context of antiviral research, a related metric, the half-maximal effective concentration (EC₅₀), is often used. For HMA, its activity against mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV-229E) was determined using plaque reduction assays, yielding EC₅₀ values of 3.91 µM and 1.34 µM, respectively. nih.gov

Checkerboard Dilution for Fractional Inhibitory Concentration (FIC) Assessment

The checkerboard dilution assay is a common in vitro method used to evaluate the interactions between two antimicrobial or anticancer agents. creative-diagnostics.commdpi.com This technique allows researchers to determine whether the combination of two compounds results in a synergistic, additive, indifferent, or antagonistic effect. emerypharma.com The assay is performed in a microtiter plate where concentrations of one drug are serially diluted along the rows and a second drug is serially diluted along the columns, creating a matrix of different concentration combinations. creative-diagnostics.com

The primary endpoint of this assay is the Fractional Inhibitory Concentration (FIC) Index, which quantifies the interaction between the two agents. The FIC is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. creative-diagnostics.comemerypharma.com

The FIC Index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The resulting FIC Index is interpreted to classify the nature of the drug interaction.

| FIC Index Value | Interpretation of Interaction |

|---|---|

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Additive or Indifference |

| > 4.0 | Antagonism |

A study investigating the antifungal properties of 5-(N,N-Hexamethylene)amiloride (HMA) utilized a checkerboard dilution strategy to assess its interaction with various azole drugs against fungal isolates. The results indicated a synergistic effect (FIC < 0.5) when HMA was combined with posaconazole, voriconazole, and ketoconazole. Moderate synergy was observed with itraconazole and ravuconazole. nih.gov

Spot Sensitivity Assays

Spot sensitivity assays are a straightforward and widely used method for assessing the susceptibility of microorganisms, such as fungi and yeast, to a specific compound. This technique provides a qualitative or semi-quantitative measure of a compound's growth-inhibiting effects.

In this assay, a culture of the microorganism is grown to a specific density and then serially diluted. Small volumes, or "spots," of each dilution are then plated onto solid growth medium (agar plates) containing various concentrations of the test compound. The plates are incubated for a set period, after which the growth of the spots is visually assessed. The degree of growth inhibition is compared to a control plate containing no compound.

Research on the antifungal activity of amiloride analogs, including 5-(N,N-Hexamethylene)amiloride (HMA), has employed spot sensitivity assays. nih.gov These studies examined the susceptibility of various Cryptococcus and Saccharomyces cerevisiae isolates to HMA. The results demonstrated a dose-dependent growth inhibition of the fungal isolates when exposed to HMA, confirming its antifungal properties. nih.govresearchgate.net

Molecular Biology Techniques (e.g., Site-Directed Mutagenesis for Receptor Characterization)

Site-directed mutagenesis is a fundamental molecular biology technique used to introduce specific, intentional changes into a DNA sequence. semanticscholar.org This method allows researchers to alter, add, or delete specific amino acids in a protein to study the impact of these changes on protein structure, function, and interaction with other molecules, such as ligands or inhibitors. semanticscholar.orgnih.gov By characterizing these changes, the specific residues involved in ligand binding and receptor activation can be identified. nih.gov

The process typically involves using a short, synthetic DNA primer containing the desired mutation. This primer anneals to the template plasmid DNA and is extended by a DNA polymerase, creating a new plasmid containing the mutation. Following amplification, the original, non-mutated parental DNA template is digested, and the mutated plasmid is transformed into host cells for replication.

In the context of amiloride derivatives, site-directed mutagenesis has been used to investigate ligand-receptor interactions. For instance, to understand the molecular basis of species selectivity of amiloride analogs for urokinase-type plasminogen activator (uPA), site-directed mutagenesis was used to create a partially murinised (mouse-like) human uPA. This engineered receptor helped to identify specific amino acid residues that contribute to the differential binding affinity of these inhibitors between human and mouse uPA.

Molecular Dynamics Simulations (e.g., Viral Viroporin Interaction)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to model the complex interactions between a ligand, such as 5-(N,N-Hexamethylene)amiloride (HMA), and its biological target, providing insights into binding affinity, conformational changes, and the stability of the ligand-receptor complex. nih.govresearchgate.net

In studies of HMA, MD simulations have been employed to explore its interaction with viral viroporins, which are small, virus-encoded ion channels essential for the viral life cycle. nih.gov Specifically, research has focused on the envelope (E) protein of coronaviruses like SARS-CoV-1 and SARS-CoV-2. nih.govnih.gov

These simulations have shown that HMA can bind to and potentially inhibit the ion channel activity of these viroporins. nih.gov Molecular docking and subsequent MD simulations revealed the binding affinities and the specific amino acid residues within the viroporin that HMA interacts with. researchgate.netnih.gov For instance, simulations lasting for 1 microsecond (1,000 nanoseconds) demonstrated that HMA could alter the native structure and flexibility of the SARS-CoV-2 E protein. nih.govresearchgate.net

| Viral Protein | Binding Affinity Score (kcal/mol) |

|---|---|

| SARS-CoV-1 E | -5.5 |

| SARS-CoV-2 E | -7.3 |

The higher negative value for the SARS-CoV-2 E protein indicates a stronger predicted binding affinity for HMA compared to the SARS-CoV-1 E protein. researchgate.net

In Vivo Experimental Models

Murine Tumor Models

Murine tumor models are essential tools for evaluating the in vivo efficacy of potential anticancer compounds like 5-(N,N-Hexamethylene)amiloride (HMA). These models allow for the study of drug effects within a complex biological system that mimics aspects of human cancer.

Several types of murine models have been used in HMA research:

Syngeneic Tumor Models: In these models, mouse cancer cells are implanted into mice with the same genetic background. One study utilized the EMT-6 murine tumor model to investigate the cytotoxicity of HMA in combination with other agents. nih.govnih.gov

Transgenic Mouse Models: These mice are genetically engineered to develop specific types of cancer that more closely mimic human disease progression. The MMTV-NDL and MMTV-PyMT transgenic mouse models of breast cancer have been used to assess the efficacy of HMA in ex vivo primary tumor organoid models derived from these mice. mdpi.compreprints.org